Cas no 1694326-71-0 (3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 1694326-71-0
- EN300-1830495
- 3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
-
- Inchi: 1S/C13H15FO2/c1-7-4-5-8(14)6-9(7)10-11(12(15)16)13(10,2)3/h4-6,10-11H,1-3H3,(H,15,16)
- InChI Key: LMJMUUNYVKOIPA-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)C1C(C(=O)O)C1(C)C
Computed Properties
- Exact Mass: 222.10560788g/mol
- Monoisotopic Mass: 222.10560788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830495-0.5g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1830495-5.0g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1830495-0.25g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1830495-0.1g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1830495-1g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1830495-10g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1830495-0.05g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1830495-1.0g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1830495-2.5g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1830495-10.0g |
3-(5-fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1694326-71-0 | 10g |
$5037.0 | 2023-06-03 |
3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 1694326-71-0)
3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, also known by its CAS number CAS 1694326-71-0, is a complex organic compound with a unique structure that has garnered attention in both academic and industrial research. This compound belongs to the class of cyclopropane carboxylic acids, which are known for their stability and reactivity due to the strained cyclopropane ring. The molecule consists of a cyclopropane ring substituted with a carboxylic acid group at position 1 and a 5-fluoro-2-methylphenyl group at position 3. The presence of the fluoro and methyl substituents on the phenyl ring introduces additional electronic and steric effects, making this compound a valuable substrate for various chemical transformations.
The synthesis of 3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the coupling of a substituted phenyl group with a cyclopropane carboxylic acid derivative. Recent advancements in catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and selectivity of these syntheses. Researchers have also explored alternative routes, including ring-opening metathesis polymerization (ROMP), to access this compound with high purity and yield.
The physical properties of this compound are highly dependent on its molecular structure. The cyclopropane ring contributes to its rigidity and thermal stability, while the electron-withdrawing fluoro group enhances the acidity of the carboxylic acid moiety. Experimental studies have shown that this compound exhibits a melting point of approximately 150°C and is sparingly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for applications in drug delivery systems, where controlled release profiles are desired.
In terms of applications, 3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has been investigated for its potential in pharmaceuticals and materials science. In drug development, this compound serves as a lead molecule for designing bioactive agents targeting specific receptors or enzymes. Recent studies have demonstrated its ability to modulate ion channels, making it a promising candidate for treating neurological disorders such as epilepsy and chronic pain. Additionally, its unique structure has been exploited in the synthesis of advanced materials, including stimuli-responsive polymers and nanocomposites.
Recent research has focused on understanding the reactivity and stability of this compound under various conditions. For instance, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reaction mechanisms. These findings have been instrumental in optimizing synthetic protocols and predicting its behavior in different chemical environments. Furthermore, green chemistry approaches have been applied to minimize waste and improve sustainability in its production process.
In conclusion, 3-(5-Fluoro-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 1694326-71-0) is a versatile compound with significant potential in diverse fields. Its unique structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as an important molecule for future innovations in chemistry and beyond.
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